(2-Sec-butoxybenzyl)amine hydrochloride
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Overview
Description
(2-Sec-butoxybenzyl)amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO It is a hydrochloride salt of (2-Sec-butoxybenzyl)amine, which is an organic compound containing a benzylamine moiety substituted with a sec-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sec-butoxybenzyl)amine hydrochloride typically involves the nucleophilic substitution reaction of a suitable benzyl halide with a sec-butoxyamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Benzyl halide (e.g., benzyl chloride or benzyl bromide) and sec-butoxyamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol at a temperature range of 50-80°C.
Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2-Sec-butoxybenzyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
(2-Sec-butoxybenzyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Sec-butoxybenzyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butoxy group and benzylamine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxybenzyl)amine hydrochloride
- (2-Ethoxybenzyl)amine hydrochloride
- (2-Propoxybenzyl)amine hydrochloride
Uniqueness
(2-Sec-butoxybenzyl)amine hydrochloride is unique due to the presence of the sec-butoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted benzylamines. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
(2-butan-2-yloxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-9(2)13-11-7-5-4-6-10(11)8-12;/h4-7,9H,3,8,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVZYMDAJDRQST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648541 |
Source
|
Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158582-19-4 |
Source
|
Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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